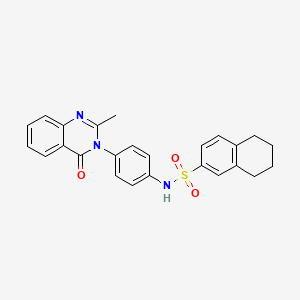
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound known for its multifaceted roles in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several key steps, including:
Starting Materials: : Key precursors like 2-methyl-4-oxoquinazolin and phenyl sulfonamide derivatives.
Reagents: : Common reagents include catalysts like palladium on carbon (Pd/C), reducing agents such as sodium borohydride (NaBH4), and solvents like dimethyl sulfoxide (DMSO).
Reaction Conditions: : Reactions are often conducted under an inert atmosphere, with controlled temperatures ranging from 25 to 100°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production scales up these reactions using large reactors, maintaining stringent quality control measures to ensure consistency. Key processes include:
Batch Processes: : Suitable for producing high-purity batches.
Continuous Flow Processes: : Enhances efficiency and scalability, often used in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form quinazoline derivatives.
Reduction: : Reduction leads to the formation of tetrahydronaphthalene derivatives.
Substitution: : Undergoes nucleophilic substitutions to form various analogs.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Solvents: : Dimethylformamide (DMF), Tetrahydrofuran (THF).
Major Products
Oxidized quinazoline derivatives.
Reduced tetrahydronaphthalene products.
Various substituted phenyl sulfonamides.
Scientific Research Applications
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is extensively utilized in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials with specific desired properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of enzyme activities, modulation of receptor signaling pathways. Its sulfonamide group allows it to bind effectively to various biological macromolecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazoline derivatives: : Known for their wide range of biological activities.
Phenyl sulfonamides: : Commonly studied for their medicinal chemistry applications.
Tetrahydronaphthalene derivatives: : Notable for their structural versatility and bioactivity.
Uniqueness
What sets N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is its unique combination of a quinazoline and a sulfonamide group, offering a distinctive blend of reactivity and potential biological activity that is not commonly seen in other compounds.
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-17-26-24-9-5-4-8-23(24)25(29)28(17)21-13-11-20(12-14-21)27-32(30,31)22-15-10-18-6-2-3-7-19(18)16-22/h4-5,8-16,27H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXYKIXWMMNZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)
![3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680820.png)
![6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2680822.png)
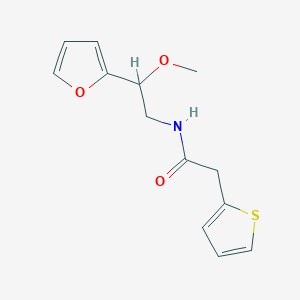
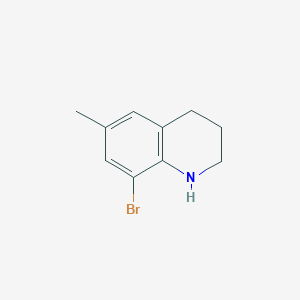
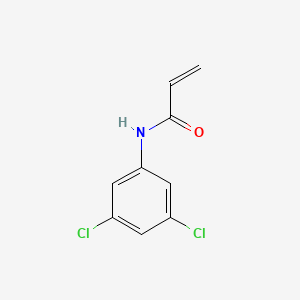

![4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride](/img/structure/B2680828.png)
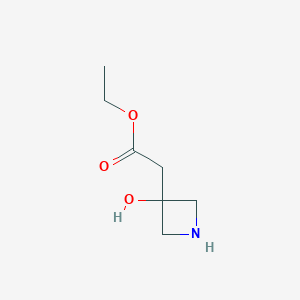

![8-[(dibenzylamino)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2680834.png)
![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)
![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)

